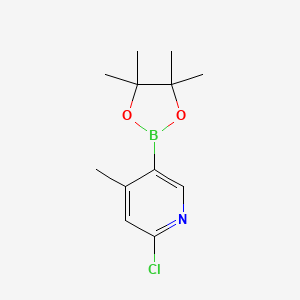

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features a chlorinated pyridine core substituted with a methyl group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 5-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUQWAUTULOJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves transition-metal-catalyzed borylation of a halogenated pyridine precursor. The key step is the introduction of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position of the pyridine ring.

Common precursor: 2-chloro-4-methyl-5-halopyridine (usually bromide or iodide).

Key reaction: Palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B2Pin2).

Detailed Preparation Methods

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Halogenated Pyridine Preparation | Starting from 2-chloro-4-methylpyridine, halogenation at the 5-position (if not commercially available) | Halogenating agents (e.g., NBS for bromination) | Ensures regioselectivity for subsequent borylation |

| 2. Borylation Reaction | Pd-catalyzed coupling of halopyridine with bis(pinacolato)diboron | Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4; Base: KOAc or K2CO3; Solvent: 1,4-dioxane or THF; Temp: 80–90°C; Time: 12–20 h; Inert atmosphere (N2 or Ar) | Reaction monitored by TLC or LC-MS; yields typically moderate to high |

| 3. Purification | Flash column chromatography on silica gel | Eluent: Hexane/ethyl acetate mixtures | Purity confirmed by NMR and MS |

Representative Experimental Procedure

- To a flask under argon, 2-chloro-4-methyl-5-bromopyridine (1 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3 equiv), and Pd(dppf)Cl2 (5 mol%) are combined in 1,4-dioxane.

- The mixture is stirred at 80°C for 16–20 hours.

- After completion, the reaction is cooled, diluted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by silica gel chromatography to afford this compound as a solid or oil.

Reaction Optimization Parameters

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Catalyst loading | 2–5 mol% | Higher loading improves yield but increases cost |

| Base type | KOAc, K2CO3, Cs2CO3 | KOAc preferred for mild conditions |

| Solvent | 1,4-dioxane, THF | 1,4-dioxane offers better solubility and yield |

| Temperature | 80–90°C | Higher temp accelerates reaction but may cause decomposition |

| Time | 12–20 h | Longer times improve conversion but risk side reactions |

| Atmosphere | N2 or Ar | Prevents oxidation of sensitive boronate ester |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern on the pyridine ring and the integrity of the dioxaborolane moiety.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and isotopic distribution.

- Thin Layer Chromatography (TLC): Monitors reaction progress.

- Purity Assessment: Flash chromatography and sometimes recrystallization ensure high purity.

Summary Table of Preparation Methods

| Method Aspect | Description | Reference/Example |

|---|---|---|

| Starting Material | 2-chloro-4-methyl-5-bromopyridine or iodopyridine | Commonly commercially available or prepared by halogenation |

| Borylation Agent | Bis(pinacolato)diboron (B2Pin2) | Standard reagent for boronate ester installation |

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4, or PdCl2(dppf) | Widely used palladium catalysts |

| Base | Potassium acetate (KOAc), potassium carbonate (K2CO3) | KOAc preferred for mild and efficient borylation |

| Solvent | 1,4-dioxane, tetrahydrofuran (THF) | 1,4-dioxane preferred for solubility and yield |

| Temperature & Time | 80–90°C for 12–20 hours | Optimized for maximum conversion |

| Atmosphere | Nitrogen or argon inert atmosphere | Prevents oxidation and degradation |

| Purification | Silica gel chromatography | Ensures high purity product |

Research Findings and Industrial Considerations

- The palladium-catalyzed borylation method is well-established and scalable, making it suitable for both laboratory synthesis and industrial production.

- Continuous flow reactors and automated systems have been reported to improve yield, reduce reaction time, and minimize waste in industrial settings.

- The reaction tolerates various functional groups, allowing for further derivatization and application in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.

Biology: In biological research, 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is used in the development of bioactive compounds. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features allow it to be incorporated into drug molecules, enhancing their efficacy and specificity.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 2-chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Position Effects :

- The position of the boronate group significantly impacts reactivity. For instance, 5-substituted pyridines (e.g., the target compound) exhibit slower coupling kinetics compared to 4-substituted analogs due to steric hindrance from adjacent substituents .

- Chlorine at the 2-position (as in the target compound) enhances electrophilicity at the adjacent carbon, facilitating nucleophilic aromatic substitution (SNAr) reactions, whereas methoxy or methyl groups (e.g., in 5-chloro-2,3-dimethoxy analogs) improve oxidative stability .

Fluorinated derivatives (e.g., 3-fluoro-5-boronate pyridine) show enhanced blood-brain barrier penetration, making them valuable in CNS drug development .

Compounds with gem-dimethyl groups on the dioxaborolane ring (e.g., 4,4,5,5-tetramethyl substitution) exhibit superior hydrolytic stability compared to non-methylated boronates .

Biological Activity

2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS Number: 1382851-54-8) is a compound that belongs to the class of pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications in organic synthesis.

- Molecular Formula : C12H17BClNO2

- Molecular Weight : 254.53 g/mol

- Purity : Typically around 97% to 98% .

- Structure : The compound features a chloro group and a dioxaborolane moiety, which are significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes involved in disease processes.

Inhibitory Activity

Case Studies and Research Findings

- Alzheimer's Disease Research :

- Antiviral Activity :

Toxicity and Safety Profile

The safety profile of the compound has been assessed through subacute toxicity studies in animal models. Results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses . This characteristic enhances its potential for therapeutic applications.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its role in palladium-catalyzed cross-coupling reactions facilitates the formation of complex organic structures essential for drug development .

Material Science

Due to its unique chemical properties, it is also utilized in material science for developing advanced materials such as polymers and coatings that require specific performance characteristics .

Fluorescent Probes

Researchers have employed this compound to create fluorescent probes for biological imaging. These probes allow for high specificity and sensitivity in visualizing cellular processes .

Summary Table of Biological Activity and Applications

| Activity/Application | Description |

|---|---|

| Enzyme Inhibition | Inhibits DYRK1A with nanomolar-level activity; potential application in Alzheimer's treatment. |

| Antiviral Properties | Effective against influenza virus strains; reduces viral load significantly in models. |

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals; used in cross-coupling reactions. |

| Material Science | Utilized in developing advanced materials like polymers and coatings. |

| Fluorescent Probes | Employed for creating probes for biological imaging with high specificity and sensitivity. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated pyridine precursor (e.g., 5-bromo-2-chloro-4-methylpyridine) and a boronic ester. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent/base : A mixture of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃ (2:1 v/v) at reflux (~85°C) .

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients. Yield optimization involves rigorous exclusion of moisture and oxygen, as boronate esters are moisture-sensitive .

Q. How should researchers characterize the structure and purity of this compound, and what analytical techniques are most effective?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to confirm substitution patterns (e.g., methyl and chloro groups) and ¹¹B NMR to verify the boronate ester integrity (δ ~30 ppm for pinacol boronate) .

- X-ray Crystallography : For unambiguous structural confirmation, employ programs like SHELXL or OLEX2 for refinement .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) .

- HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in cross-coupling reactivity data when using this compound in different catalytic systems?

Methodological Answer: Discrepancies in reactivity often arise from ligand effects or solvent polarity . To troubleshoot:

- Ligand screening : Test bidentate ligands (e.g., dppf) versus monodentate ligands (PPh₃) to stabilize Pd intermediates .

- Kinetic studies : Monitor reaction progress via in situ ¹H NMR to identify side reactions (e.g., protodeboronation).

- Solvent optimization : Replace DME with toluene or THF to alter reaction kinetics. For aqueous-sensitive substrates, use anhydrous conditions with Cs₂CO₃ as a base .

Q. What computational methods are recommended to predict the electronic effects of substituents on the pyridine ring and their impact on boronate reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the chloro and methyl groups. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets can model charge distribution .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict steric hindrance around the boronate group.

- Crystallographic data : Cross-validate computational results with experimental bond lengths/angles from X-ray structures .

Q. How can researchers address stability issues of this compound under varying experimental conditions?

Methodological Answer:

- Moisture sensitivity : Store under inert gas (argon) at –20°C. Use Schlenk techniques for handling.

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds. Below 150°C, the compound remains stable in solid form .

- In situ generation : For air-sensitive reactions, generate the boronate ester transiently from its trifluoroborate salt .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in catalytic cross-coupling yields between academic and industrial protocols?

Methodological Answer:

- Scale effects : Industrial protocols may prioritize cost over yield. Test small-scale reactions with high-purity reagents (e.g., Pd catalysts with ≤1% ligand impurities) .

- Batch variability : Characterize starting materials via ICP-MS to detect trace metals (e.g., Cu, Fe) that inhibit catalysis.

- Reproducibility : Use statistical tools (e.g., Design of Experiments, DoE) to identify critical variables (e.g., temperature, stirring rate) .

Experimental Design Considerations

Q. What strategies are effective for incorporating this compound into multicomponent reactions for drug discovery?

Methodological Answer:

- Sequential coupling : Use the boronate as a directing group for C–H functionalization. For example, after Suzuki coupling, perform Buchwald-Hartwig amination on the pyridine ring .

- Protection/deprotection : Temporarily protect the boronate with diethanolamine to avoid side reactions during subsequent steps .

- High-throughput screening : Employ robotic liquid handlers to test reaction conditions (solvent, catalyst, temperature) in 96-well plates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.